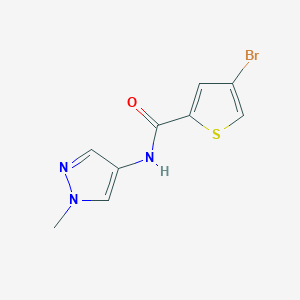

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide” is a complex organic molecule that contains a pyrazole ring, a thiophene ring, and a carboxamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the bromine atom and the carboxamide group. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamide group, which can participate in various reactions. The pyrazole and thiophene rings might also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom might increase its molecular weight and influence its boiling and melting points .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study by Kanwal et al. (2022) focused on the synthesis of pyrazole-thiophene-based amide derivatives, including compounds related to 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide. They explored different methodologies for synthesis, followed by analysis of the physical properties like non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors (Kanwal et al., 2022).

Catalytic Approaches and Computational Applications

- The same study also detailed the use of different catalytic approaches in the synthesis of these compounds and investigated their electronic structures through Density Functional Theory (DFT) calculations. This included insights into their NMR data and predictions about their chemical reactivity and stability based on frontier molecular orbital analysis (Kanwal et al., 2022).

Synthesis of Heterocyclic Compounds

- A study by Mohareb et al. (2004) involved the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles, yielding various pyrazole derivatives. This research contributes to the understanding of heterocyclic synthesis involving compounds like this compound (Mohareb et al., 2004).

Nonlinear Optical Properties

- Ahmad et al. (2021) reported on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions. They focused on the nonlinear optical properties and electronic structures of these compounds, which are relevant for understanding the characteristics of this compound (Ahmad et al., 2021).

Synthesis of Pyrazole Derivatives

- The study by Deshmukh and Jamode (2011) described the synthesis of 1-thiocarboxamido/1-isonicotinoyl/1-carboxamido-4-bromo-3,5-diaryl pyrazoles, a process relevant to the synthesis of similar compounds like this compound (Deshmukh & Jamode, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function . This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .

Biochemical Pathways

Similar compounds have been shown to impact various biochemical pathways, leading to a range of downstream effects .

Result of Action

Based on the activities of similar compounds, it could potentially lead to changes in cellular signaling, gene expression, or metabolic processes .

Propriétés

IUPAC Name |

4-bromo-N-(1-methylpyrazol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3OS/c1-13-4-7(3-11-13)12-9(14)8-2-6(10)5-15-8/h2-5H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHXCNQMBGTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)

![4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2533215.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)

![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2533222.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)

![[2-[(2-Chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone](/img/structure/B2533224.png)

![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)